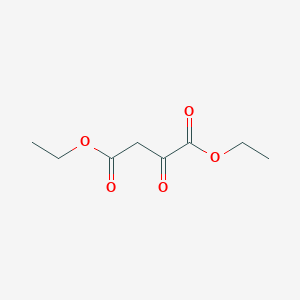

Diethyl oxalacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68476. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-oxobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXYSCUOABNLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148351 | |

| Record name | Diethyl 2-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; [Merck Index] Clear colorless to slightly yellow liquid; [TCI America MSDS] | |

| Record name | Diethyl oxalacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-56-5 | |

| Record name | Diethyl oxalacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxalacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl oxalacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl oxalacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL OXALACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15S56468G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl Oxalacetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl oxalacetate (CAS No: 108-56-5) is a highly versatile keto-ester that serves as a fundamental building block in organic synthesis.[1] Its unique molecular structure, featuring two ethyl ester groups and a reactive central keto group, allows it to participate in a variety of carbon-carbon bond-forming reactions.[1] This guide provides a comprehensive overview of this compound, focusing on its synthesis via Claisen condensation, its key physicochemical properties, and its significant applications in the agrochemical and pharmaceutical industries.[1] Detailed experimental protocols, tabulated data, and process diagrams are presented to support advanced research and development.

Properties of this compound

This compound is a colorless to light yellow oily liquid.[2][3] It is soluble in common organic solvents like ethanol and ether but insoluble in water.[1][3] A crucial characteristic of this compound is its existence as a mixture of keto and enol tautomers, an equilibrium that influences its reactivity.

Physical and Chemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₅ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| IUPAC Name | diethyl 2-oxobutanedioate | [2] |

| Appearance | Colorless to light yellow liquid | [2][3][4] |

| Density | 1.14 g/cm³ | [3] |

| Boiling Point | 103-105 °C @ 666.5 Pa | [3] |

| Flash Point | 106.4 °C | [3] |

| Refractive Index | nD16.6 1.45614 | [3] |

| pKa | 8.01 ± 0.46 (Predicted) | [3] |

Keto-Enol Tautomerism

Like many β-keto esters, this compound exists in equilibrium between its keto and enol forms. This tautomerism is a fundamental aspect of its chemistry, where a proton and a double bond shift their positions. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and its presence is critical for the compound's reactivity in various synthetic applications. NMR studies are instrumental in determining the relative proportions of the keto and enol forms in solution.[5][6][7]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound. The following table summarizes the available spectral data.

| Spectrum Type | Availability / Key Features | Source |

| ¹H NMR | Data available, shows signals for ethyl groups and methylene protons. | [2][8] |

| ¹³C NMR | Data available, confirms the presence of carbonyl and ester carbons. | [2][9] |

| Infrared (IR) | Data available, shows characteristic C=O and C-O stretching frequencies. | [2] |

| Mass Spectrometry (MS) | GC-MS data available for molecular weight and fragmentation analysis. | [2] |

| Raman | Spectrum data is available for vibrational mode analysis. | [10] |

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the mixed Claisen condensation between diethyl oxalate and ethyl acetate.[3][4][11] This reaction is highly effective because diethyl oxalate lacks α-hydrogens and therefore cannot self-condense, acting exclusively as the electrophilic acceptor.[11][12] Ethyl acetate, possessing acidic α-hydrogens, serves as the nucleophilic donor after being deprotonated by a strong base, typically sodium ethoxide.[4][11] The reaction proceeds through the formation of a sodium salt of this compound, which is then acidified to yield the final product.[4]

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of sodium this compound, the stable intermediate.[13]

Materials:

-

Diethyl oxalate (freshly distilled)

-

Ethyl acetate

-

Sodium ethoxide solution in ethanol (e.g., 21%)

-

Ethanol (for washing)

-

Anhydrous Tetrahydrofuran (THF) (optional solvent)[4]

-

Dilute Hydrochloric Acid (for acidification to free ester)[4]

Equipment:

-

Two-liter reaction kettle with mechanical stirrer, addition funnel, thermometer, and reflux condenser.

-

Ice bath.

-

Vacuum filtration apparatus.

-

Drying oven.

Procedure Workflow:

Step-by-Step Method:

-

Charging the Reactor: Add freshly distilled diethyl oxalate (150 g) and ethyl acetate (91.1 g) to the two-liter reaction kettle.[13]

-

Cooling: Cool the contents of the kettle to a temperature between 0 °C and 15 °C using an ice bath.[13]

-

Base Addition: Slowly add a 21% solution of sodium ethoxide in ethanol (325 g) dropwise into the kettle via the addition funnel. Maintain mechanical stirring throughout the addition and ensure the reaction temperature is kept between 0 °C and 15 °C.[13]

-

Reaction: After the addition is complete, continue stirring the mixture for approximately 4 hours at a temperature of 15 °C or less.[13]

-

Reflux and Cool: Remove the ice bath and heat the reaction kettle to a gentle reflux for 30 minutes. Afterwards, allow the mixture to cool to room temperature, at which point the contents should form a paste.[13]

-

Isolation: Filter the solid material using vacuum filtration. Wash the collected solid with a large volume of ethanol and filter again.[13]

-

Drying: Dry the product, a free-flowing crystalline powder, under vacuum at 60 °C for 6 hours to yield the sodium salt of this compound.[13]

-

Acidification (Optional): To obtain the free this compound, the sodium salt intermediate is dissolved in water, cooled, and slowly acidified with dilute hydrochloric acid to a pH of approximately 3. The product is then extracted with an organic solvent like ethyl acetate, dried, and purified by vacuum distillation.[4]

Applications in Organic Synthesis

This compound is a valuable intermediate for constructing complex molecular architectures due to its multiple reactive sites.[1] Its primary applications are in the pharmaceutical and agrochemical industries.[1]

-

Pharmaceuticals: It serves as a precursor for various active pharmaceutical ingredients (APIs), including the synthesis of pyrazolone derivatives and substituted pyrrolidines.[1][13][14][15]

-

Agrochemicals: It is a critical intermediate in the production of herbicides, most notably imazethapyr.[1]

-

Heterocyclic Chemistry: It is widely used in one-pot reactions to synthesize complex heterocyclic systems, such as spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives.[14][15]

Safety and Handling

This compound and its sodium salt must be handled with appropriate safety precautions in a laboratory setting. The GHS classification indicates potential hazards upon ingestion or contact.

| Hazard Type | GHS Classification | Precautionary Statements | Source |

| This compound | Warning: H302 (Harmful if swallowed) | P264, P270, P301+P317, P330, P501 | [2] |

| This compound Sodium Salt | Danger/Warning: H302 (Harmful if swallowed), H313 (May be harmful in contact with skin), H319 (Causes serious eye irritation) | P264, P280, P305+P351+P338 | [14][16][17] |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][18]

-

Avoid contact with skin, eyes, and clothing.[16]

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.[16] For long-term storage, keep under an inert atmosphere in a freezer (-20°C).[3]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H12O5 | CID 66951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chembk.com]

- 4. This compound(CAS:108-56-5) [cuikangsynthesis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound sodium salt(40876-98-0) Raman [m.chemicalbook.com]

- 11. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 12. benchchem.com [benchchem.com]

- 13. US4902819A - Preparation of sodium this compound - Google Patents [patents.google.com]

- 14. This compound 95 40876-98-0 [sigmaaldrich.com]

- 15. This compound 95 40876-98-0 [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

Diethyl Oxalacetate: A Comprehensive Technical Guide on Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl oxalacetate (DEO), a diethyl ester of oxaloacetic acid, is a pivotal intermediate in organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and diverse reactivity. Key reaction types, including its characteristic keto-enol tautomerism and utility in Claisen condensations and Michael additions, are discussed in detail. This document also furnishes experimental protocols for its synthesis and purification, alongside a compilation of its spectroscopic data, to serve as a comprehensive resource for laboratory and industrial applications.

Chemical Structure and Identification

This compound, systematically named diethyl 2-oxobutanedioate, is a dicarboxylic acid ester featuring a central ketone functional group. This unique arrangement of functional groups dictates its chemical behavior and reactivity.

| Identifier | Value |

| IUPAC Name | diethyl 2-oxobutanedioate[1] |

| CAS Number | 108-56-5[1] |

| Molecular Formula | C₈H₁₂O₅[1] |

| Molecular Weight | 188.18 g/mol [1] |

| Canonical SMILES | CCOC(=O)CC(=O)C(=O)OCC[1] |

| InChI | InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h3-5H2,1-2H3[1] |

| InChIKey | JDXYSCUOABNLIR-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions, though it may solidify at lower temperatures. Its physical and chemical properties are crucial for its handling, storage, and application in various reactions.

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[2] |

| Boiling Point | 87 °C @ 1 mmHg[2][3] |

| Melting Point | ≤ 25 °C[2] |

| Density | 1.14 g/cm³[3][4] |

| Water Solubility | Insoluble[2][5] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and benzene[5] |

| pKa (Predicted) | 8.01 ± 0.46[4][5] |

| Flash Point | 106-110 °C (closed cup)[2] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily governed by the presence of the ketone and two ester functional groups. This allows it to participate in a variety of important carbon-carbon bond-forming reactions.

Keto-Enol Tautomerism

A key characteristic of this compound is its existence as an equilibrium mixture of keto and enol tautomers. The α-hydrogens, situated between the two carbonyl groups of the ester and the central ketone, are acidic and can be readily removed to form an enolate ion, which is in equilibrium with its corresponding enol. This equilibrium is influenced by factors such as the solvent and temperature. The enol form is stabilized by the formation of an intramolecular hydrogen bond.

Caption: Keto-enol tautomerism of this compound.

Claisen Condensation

This compound is a common product of the crossed Claisen condensation between diethyl oxalate and ethyl acetate.[6][7] In this reaction, sodium ethoxide is typically used as the base to deprotonate the α-carbon of ethyl acetate, forming an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide ion yields the β-keto ester, this compound.[8]

Caption: Workflow for the Claisen condensation synthesis of this compound.

Michael Addition

The enolizable nature of this compound allows it to act as a Michael donor in Michael addition reactions. After deprotonation by a base to form the enolate, it can add to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate fashion. This reaction is a versatile method for forming new carbon-carbon bonds.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is adapted from established literature procedures for the synthesis of this compound and its sodium salt.[2][9][10]

Materials:

-

Diethyl oxalate

-

Ethyl acetate

-

Sodium ethoxide (solid or as a solution in ethanol)

-

Anhydrous tetrahydrofuran (THF) (optional, as a solvent)

-

Anhydrous ethanol

-

Hydrochloric acid (dilute solution)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a mixture of freshly distilled diethyl oxalate and ethyl acetate is prepared.[10] The flask is cooled in an ice bath to maintain a temperature between 0-15 °C.[10]

-

Addition of Base: A solution of sodium ethoxide in anhydrous ethanol is added dropwise to the stirred mixture of esters while maintaining the low temperature.[10] The reaction is highly exothermic and the addition rate should be controlled to keep the temperature within the desired range.

-

Reaction: After the addition is complete, the mixture is stirred for several hours at a low temperature (e.g., 5-15 °C) to allow the condensation to proceed.[9]

-

Work-up: The reaction mixture, which may contain the precipitated sodium salt of this compound, is then warmed to room temperature or gently heated to reflux for a short period to complete the reaction.[10]

-

Acidification: After cooling, the mixture is carefully acidified with a dilute solution of hydrochloric acid to a pH of approximately 3.[2] This converts the sodium salt to the free this compound.

-

Extraction and Purification: The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.[2] The solvent is then removed under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography.[2]

Caption: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data |

| ¹H NMR: The proton NMR spectrum shows characteristic signals for the ethyl groups (a quartet and a triplet) and the methylene protons adjacent to the carbonyl groups. In the enol form, a signal for the vinylic proton and the enolic hydroxyl proton will be observed. |

| ¹³C NMR: The carbon NMR spectrum displays resonances for the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl groups, and the methylene carbon. The enol form will show signals for the sp² hybridized carbons of the double bond.[1][11] |

| IR Spectroscopy: The infrared spectrum exhibits strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups. The enol form will also show a broad O-H stretching band and a C=C stretching vibration.[1] |

| Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[1] |

Applications in Synthesis

This compound is a valuable building block in organic synthesis due to its versatile reactivity.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[12]

-

Agrochemicals: It is used in the production of herbicides, such as those in the imidazolinone class.[2]

-

Heterocyclic Chemistry: Its ability to undergo condensation reactions makes it a useful precursor for the synthesis of a variety of heterocyclic compounds.

Safety and Handling

This compound is harmful if swallowed.[1] It is recommended to handle it in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of the chemical structure and reactivity of this compound, intended to support its effective and safe use in research and development.

References

- 1. This compound | C8H12O5 | CID 66951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(CAS:108-56-5) [cuikangsynthesis.com]

- 3. This compound [chembk.com]

- 4. This compound | 108-56-5 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. US4902819A - Preparation of sodium this compound - Google Patents [patents.google.com]

- 10. US4902819A - Preparation of sodium this compound - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound sodium salt, 95% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

Tautomerism of Diethyl Oxalacetate: A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the tautomeric equilibrium of diethyl oxalacetate in various solvents. This compound, a β-ketoester, exists as a mixture of keto and enol tautomers, with the equilibrium position being highly dependent on the solvent environment. Understanding and controlling this equilibrium is critical in various applications, including organic synthesis and drug development, as the reactivity and bioavailability of the molecule can be significantly influenced by the predominant tautomeric form. This document summarizes the quantitative data on the keto-enol equilibrium, details the experimental protocols for its determination using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and provides a logical framework for understanding the influence of solvent properties on the tautomeric distribution.

Introduction to Tautomerism in this compound

Tautomerism is a phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the formal position of a hydrogen atom and a double bond. This compound (DEO), like other β-dicarbonyl compounds, exhibits keto-enol tautomerism. The equilibrium between the diketo form and the enol form is dynamic and sensitive to environmental factors, most notably the solvent.

The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. The keto form, on the other hand, is generally more polar. The balance between these stabilizing and destabilizing effects in different solvents dictates the position of the equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium between the keto and enol forms of this compound has been investigated in various solvents, primarily using ¹H NMR spectroscopy. The relative concentrations of the two tautomers are used to calculate the equilibrium constant (KT = [enol]/[keto]).

Table 1: Keto-Enol Equilibrium of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | % Enol | Equilibrium Constant (KT) | Reference |

| Cyclohexane | 2.02 | Data not available | Data not available | [1][2] |

| Carbon Tetrachloride | 2.24 | 78.8 | 3.71 | [1][2] |

| Benzene | 2.28 | 68.3 | 2.15 | [1][2] |

| Chloroform | 4.81 | 46.5 | 0.87 | [1][2] |

| Acetone | 20.7 | 27.3 | 0.38 | [1][2] |

| Ethanol | 24.6 | 21.3 | 0.27 | [1][2] |

| Methanol | 32.7 | 18.7 | 0.23 | [1][2] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available | [1][2] |

| Water | 80.1 | Data not available | Data not available | [1][2] |

Note: The data presented in this table is based on the findings reported by W. D. Kumler, E. Kun, and J. N. Shoolery in The Journal of Organic Chemistry, 1962, 27 (4), pp 1165–1167.[1][2] The original publication should be consulted for a complete understanding of the experimental details.

Experimental Protocols

The determination of the keto-enol equilibrium for this compound can be accomplished through various spectroscopic techniques. The most common and direct method is ¹H NMR spectroscopy, while UV-Vis spectroscopy can provide complementary information.

NMR Spectroscopy for Tautomer Ratio Determination

Objective: To quantify the relative amounts of the keto and enol tautomers of this compound in a given solvent.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 0.1 M) in the deuterated solvent of choice. The use of deuterated solvents is necessary for the NMR instrument's lock system.

-

Allow the solution to equilibrate for a sufficient amount of time (e.g., 24 hours) at a constant temperature to ensure the tautomeric equilibrium is reached.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Ensure the spectral width is large enough to encompass all relevant signals, particularly the downfield enolic proton.

-

Optimize acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio for accurate integration.

-

-

Spectral Analysis and Calculation:

-

Identify the characteristic signals for the keto and enol forms.

-

Keto form: A singlet for the methylene protons (–CH₂–) typically appears in the range of 3.5-4.0 ppm.

-

Enol form: A singlet for the vinylic proton (=CH–) is observed further downfield, typically between 5.0 and 6.0 ppm. A broad singlet for the enolic hydroxyl proton (–OH) can be seen at a much lower field (12-13 ppm).

-

-

Integrate the area of the characteristic keto methylene signal (Iketo) and the enol vinylic signal (Ienol).

-

Calculate the percentage of the enol form using the following equation, accounting for the number of protons contributing to each signal (2 for keto methylene, 1 for enol vinylic): % Enol = [Ienol / (Ienol + (Iketo / 2))] * 100

-

Calculate the equilibrium constant (KT): KT = [enol] / [keto] = Ienol / (Iketo / 2)

-

Caption: Workflow for NMR-based determination of keto-enol equilibrium.

UV-Vis Spectroscopy

Objective: To qualitatively and semi-quantitatively assess the tautomeric equilibrium by observing the electronic transitions of the keto and enol forms.

Methodology:

-

Sample Preparation:

-

Prepare a series of dilute solutions of this compound in the solvents of interest. The concentration should be optimized to be within the linear range of the spectrophotometer's detector (typically in the micromolar range).

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Use the pure solvent as a blank for background correction.

-

-

Spectral Analysis:

-

The enol form, with its conjugated system, exhibits a strong π → π* transition at a longer wavelength (typically around 240-280 nm) compared to the keto form.

-

The keto form has a weaker n → π* transition at a shorter wavelength.

-

Changes in the intensity and position of the absorption maximum of the enol band across different solvents can be correlated with the shift in the tautomeric equilibrium. A higher absorbance at the characteristic wavelength for the enol form indicates a higher proportion of this tautomer.

-

Influence of Solvent Properties on Tautomeric Equilibrium

The position of the keto-enol equilibrium is a delicate balance of intermolecular forces between the solute (this compound) and the solvent molecules. The primary solvent properties influencing this equilibrium are polarity and hydrogen bonding capacity.

-

Non-polar, aprotic solvents (e.g., cyclohexane, carbon tetrachloride): These solvents do not effectively solvate the polar keto form. The enol form is favored as it is stabilized by a strong intramolecular hydrogen bond, which is not disrupted by the solvent.

-

Polar, aprotic solvents (e.g., acetone, DMSO): These solvents can stabilize the more polar keto tautomer through dipole-dipole interactions. They can also act as hydrogen bond acceptors, partially disrupting the intramolecular hydrogen bond of the enol form, thus shifting the equilibrium towards the keto form.

-

Polar, protic solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. They strongly solvate the keto form. Furthermore, they can form intermolecular hydrogen bonds with both the carbonyl groups of the keto form and the ester groups, and can competitively disrupt the intramolecular hydrogen bond of the enol form, leading to a significant shift in the equilibrium towards the keto tautomer.

Caption: Influence of solvent properties on the keto-enol equilibrium.

Conclusion

The tautomerism of this compound is a classic example of a solvent-dependent chemical equilibrium. Non-polar solvents favor the enol tautomer, which is stabilized by an intramolecular hydrogen bond. Conversely, polar solvents, particularly protic ones, favor the more polar keto tautomer by stabilizing it through intermolecular interactions and disrupting the enol's internal hydrogen bond. A thorough understanding of these solvent effects, quantified through techniques like NMR spectroscopy, is paramount for professionals in chemical research and drug development to predict and control the behavior of this compound and related β-dicarbonyl compounds in various chemical and biological systems.

References

Spectroscopic data (NMR, IR, MS) of diethyl oxalacetate for structural elucidation

Introduction

Diethyl oxalacetate is a pivotal intermediate in various synthetic and metabolic pathways. Its structural verification is paramount for researchers in organic synthesis, biochemistry, and drug development. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—instrumental in the structural elucidation of this compound. The inherent keto-enol tautomerism of this β-keto ester presents a unique spectroscopic signature, which will be a central focus of this document.

Keto-Enol Tautomerism

This compound exists as a dynamic equilibrium between its keto and enol tautomers. This equilibrium is influenced by factors such as solvent polarity and temperature. The presence of both forms in solution is readily observable by NMR spectroscopy, providing a characteristic set of signals for each tautomer.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the tautomeric forms of this compound. The ¹H and ¹³C NMR spectra will show distinct signals for both the keto and enol forms, with the integration of the ¹H signals providing the relative ratio of the two tautomers.

¹H NMR Data

| Assignment (Keto Tautomer) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- (Ethyl, Ester 1) | ~4.25 | Quartet | ~7.1 |

| -CH₂- (Ethyl, Ester 2) | ~4.20 | Quartet | ~7.1 |

| -CH₂- (Methylene) | ~3.80 | Singlet | - |

| -CH₃ (Ethyl, Ester 1) | ~1.30 | Triplet | ~7.1 |

| -CH₃ (Ethyl, Ester 2) | ~1.25 | Triplet | ~7.1 |

| Assignment (Enol Tautomer) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH- (Vinylic) | ~5.90 | Singlet | - |

| -OH (Enolic) | ~12.5 (broad) | Singlet | - |

| -CH₂- (Ethyl, Ester 1) | ~4.30 | Quartet | ~7.1 |

| -CH₂- (Ethyl, Ester 2) | ~4.15 | Quartet | ~7.1 |

| -CH₃ (Ethyl, Ester 1) | ~1.35 | Triplet | ~7.1 |

| -CH₃ (Ethyl, Ester 2) | ~1.20 | Triplet | ~7.1 |

¹³C NMR Data

| Assignment (Keto Tautomer) | Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~192 |

| C=O (Ester 1) | ~167 |

| C=O (Ester 2) | ~162 |

| -CH₂- (Ethyl, Ester 1) | ~62.5 |

| -CH₂- (Ethyl, Ester 2) | ~61.5 |

| -CH₂- (Methylene) | ~45 |

| -CH₃ (Ethyl, Ester 1) | ~14.0 |

| -CH₃ (Ethyl, Ester 2) | ~13.8 |

| Assignment (Enol Tautomer) | Chemical Shift (δ, ppm) |

| =C-OH (Enolic) | ~170 |

| C=O (Ester 1) | ~165 |

| C=O (Ester 2) | ~160 |

| =CH- (Vinylic) | ~95 |

| -CH₂- (Ethyl, Ester 1) | ~62.0 |

| -CH₂- (Ethyl, Ester 2) | ~61.0 |

| -CH₃ (Ethyl, Ester 1) | ~14.2 |

| -CH₃ (Ethyl, Ester 2) | ~13.9 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the functional groups present in both tautomeric forms.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Medium | O-H stretch (enol) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1650 | Medium | C=C stretch (enol) |

| ~1620 | Medium | C=O stretch (conjugated ester, enol) |

| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will result in fragmentation of the molecular ion. The fragmentation pattern provides valuable information for confirming the molecular structure.

| m/z | Relative Intensity | Possible Fragment Ion |

| 188 | Low | [M]⁺ (Molecular Ion) |

| 143 | Medium | [M - OEt]⁺ |

| 115 | High | [M - COOEt]⁺ |

| 87 | Medium | [CH₂(CO)COOEt]⁺ |

| 73 | Medium | [COOEt]⁺ |

| 45 | High | [OEt]⁺ |

| 29 | High | [CH₂CH₃]⁺ |

Note: The relative intensities are approximate and can vary with instrument conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set the spectral width to cover a range of at least -1 to 13 ppm.

-

Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

Set a relaxation delay of at least 5 seconds to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Set the spectral width to cover a range of at least 0 to 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and reference them to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the keto-enol ratio.

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): Place one drop of this compound onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

-

Instrument Setup:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty salt plates.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrument Setup:

-

Set the gas chromatograph (GC) oven temperature program to achieve good separation. A typical program might start at 50°C and ramp up to 250°C.

-

Set the mass spectrometer to electron ionization (EI) mode with a standard electron energy of 70 eV.

-

Set the mass range to scan from m/z 20 to 250.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

The GC will separate the components of the sample, and the mass spectrometer will record the mass spectrum of the eluting this compound.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

-

Visualization of Methodologies

The logical workflow for the structural elucidation of this compound using the described spectroscopic techniques is illustrated below.

The predicted fragmentation pathway of this compound in an EI-MS is visualized in the following diagram.

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Oxalacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl oxalacetate, also known as diethyl 2-oxobutanedioate, is a versatile diester of significant interest in organic synthesis and various industrial applications. Its unique keto-ester functionality allows it to serve as a key building block in the construction of more complex molecular architectures, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and key chemical behaviors, presented in a format tailored for scientific and research applications.

Core Physical and Chemical Properties

This compound is typically encountered in two forms: the neutral liquid ester and its more stable sodium salt. The properties of both are summarized below for clarity and comparison.

This compound (CAS: 108-56-5)

This is the neutral form of the compound, which exists as a clear, colorless to light yellow liquid.[2][3] It is sensitive to air and heat and is typically stored under an inert atmosphere at low temperatures (-20°C) to prevent degradation.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₅ | [2][3] |

| Molecular Weight | 188.18 g/mol | [1][2][3] |

| Appearance | Clear, colorless to light yellow liquid | [1][2][3] |

| Melting Point | < 25 °C | [4][6] |

| Boiling Point | 87 °C at 1 mmHg | [2][4][5] |

| 103-105 °C at 666.5 Pa | [2] | |

| Density | 1.14 g/cm³ | [2][4] |

| Refractive Index | nD¹⁶.⁶ 1.45614 | [6] |

| Flash Point | 106.4 °C (Closed Cup) | [2][4] |

| Vapor Pressure | 0.0175 mmHg at 25 °C | [2] |

| pKa | 8.01 ± 0.46 (Predicted) | [2] |

| Water Solubility | Insoluble | [2][4] |

| Solvent Solubility | Miscible with ethanol, ether, and benzene | [1][2][4] |

This compound Sodium Salt (CAS: 40876-98-0)

The sodium salt is a more stable, solid form of the compound, appearing as a yellow or off-white solid.[7] It is often preferred for storage and handling.

Table 2: Physical and Chemical Properties of this compound Sodium Salt

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NaO₅ | [7][8][9] |

| Molecular Weight | 210.16 g/mol | [7][8][9] |

| Appearance | Yellow or off-white solid/powder | [7][10] |

| Melting Point | 188 - 190 °C (lit.) | [7][8][11][12] |

| Water Solubility | Slightly soluble (1.2 g/L at 25 °C) | [8][13] |

| Storage | Store at 0-8 °C | [7] |

Chemical Reactivity and Stability

Stability

The neutral this compound is stable at room temperature but may slowly oxidize when exposed to air.[4] High temperatures can lead to decomposition, generating flammable gases such as carbon monoxide and carbon dioxide.[4] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] The sodium salt form offers greater stability for long-term storage.[14]

Keto-Enol Tautomerism

A critical chemical property of this compound is its existence as an equilibrium mixture of keto and enol tautomers.[15][16] This equilibrium is fundamental to its reactivity, particularly in condensation reactions where the enol or enolate form acts as the key nucleophilic species. The tautomerism can be catalyzed by both acids and bases.[16][17]

Caption: Keto-enol tautomerism of this compound.

Reactivity in Synthesis

The keto-ester functionality of this compound makes it a valuable reagent in organic synthesis. It readily participates in:

-

Claisen Condensation: The foundational reaction for its synthesis.[4][18]

-

Aldol Condensation and Michael Additions: Its ability to form a stable enolate allows it to act as a nucleophile in these carbon-carbon bond-forming reactions.[1][7]

-

Heterocycle Synthesis: It is a precursor for synthesizing various heterocyclic compounds, such as pyrazolone derivatives and pyrrolidines.[14]

Experimental Protocols

Synthesis via Claisen Condensation

The most common method for preparing this compound is the Claisen condensation of diethyl oxalate and ethyl acetate, using a strong base like sodium ethoxide as a catalyst.[4][18] The reaction proceeds via the formation of the sodium salt, which is then acidified to yield the final product.

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Raw Material Preparation: The primary reactants are diethyl oxalate and ethyl acetate. The catalyst is sodium ethoxide, and anhydrous tetrahydrofuran (THF) often serves as the solvent.[4]

-

Reaction Setup: Anhydrous THF and ethyl acetate are added to a dry reaction vessel equipped with a stirrer and reflux condenser. The system is heated to reflux (approximately 80°C).[4]

-

Catalyst Addition: Solid sodium ethoxide is slowly added to the refluxing solvent system and maintained for about one hour to activate the system.[4]

-

Condensation: Diethyl oxalate is added dropwise to the mixture. The reaction is continued under reflux for approximately 4 hours to form the intermediate this compound sodium salt.[4] Reaction progress is monitored by HPLC or TLC to ensure the conversion of diethyl oxalate is ≥95%.[4]

-

Acidification: After the reaction is complete, the mixture is cooled to room temperature. Dilute hydrochloric acid is slowly added to adjust the pH to approximately 3, converting the sodium salt to its free ester form.[4]

-

Extraction and Purification: The product is extracted from the aqueous phase using ethyl acetate. The organic phase is separated and dried over anhydrous sodium sulfate. The solvent is then removed by vacuum distillation, and the resulting residue can be further purified by low-temperature crystallization or column chromatography to obtain high-purity this compound.[4]

Characterization Methods

The physical and chemical properties of this compound are determined using standard analytical techniques.

-

Purity Analysis (GC): Gas chromatography is used to assess the purity of the final product, often reported as ≥95% or higher.[5][7]

-

Structural Elucidation (Spectroscopy):

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Spectra are typically recorded in deuterated solvents like D₂O or DMSO-d₆.[19][20] The presence of both keto and enol forms can be analyzed by NMR.[21]

-

Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the C=O stretches of the ester and keto groups.[22]

-

Mass Spectrometry (MS): GC-MS is employed to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[3]

-

-

Melting Point Determination: For the solid sodium salt, the melting point is a key indicator of purity and is determined using a standard melting point apparatus.[7][11]

-

Boiling Point Determination: The boiling point of the liquid ester is measured under reduced pressure (vacuum distillation) to prevent thermal decomposition.[2][4]

Safety and Handling

This compound:

-

Hazards: Harmful if swallowed.[3] May cause irritation upon contact with skin and eyes.[4]

-

Handling: Operations should be conducted in a well-ventilated area or under a fume hood. Use of personal protective equipment, including chemical-resistant gloves and safety goggles, is required.[4] Avoid contact with strong oxidants, acids, and bases.[4]

This compound Sodium Salt:

-

Hazards: Harmful if swallowed and may be toxic in contact with skin.[9][23] Causes serious eye irritation.[9][10][11]

-

Handling: Wear appropriate protective clothing, gloves, and eye/face protection.[10][23] Handle in accordance with good industrial hygiene and safety practices. Store in a cool, dry, and well-ventilated place away from incompatible materials like oxidizing agents.[23]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [chembk.com]

- 3. This compound | C8H12O5 | CID 66951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(CAS:108-56-5) [cuikangsynthesis.com]

- 5. This compound | 108-56-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 108-56-5 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chembk.com [chembk.com]

- 9. Diethyl sodium oxalacetate | C8H11NaO5 | CID 16663655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. This compound 95 40876-98-0 [sigmaaldrich.com]

- 12. This compound sodium salt | CAS#:52980-17-3 | Chemsrc [chemsrc.com]

- 13. Page loading... [guidechem.com]

- 14. US4902819A - Preparation of sodium this compound - Google Patents [patents.google.com]

- 15. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. spectrabase.com [spectrabase.com]

- 20. spectrabase.com [spectrabase.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. This compound sodium salt(40876-98-0)IR [m.chemicalbook.com]

- 23. fishersci.com [fishersci.com]

A Technical Guide to Diethyl Oxalacetate for Researchers and Drug Development Professionals

Introduction

Diethyl oxalacetate is a versatile organic compound with significant applications in chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive β-keto ester moiety, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis, and key applications relevant to researchers and drug development professionals.

Chemical Identity

There are two common forms of this compound available commercially, each with a distinct CAS number and IUPAC name: this compound and its sodium salt.

| Identifier | This compound | This compound Sodium Salt |

| IUPAC Name | diethyl 2-oxobutanedioate[1] | sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate |

| CAS Number | 108-56-5[1] | 40876-98-0 |

| Synonyms | Diethyl 2-oxosuccinate, Ethyl oxalacetate[1] | Sodium this compound, Diethyl oxosuccinate sodium salt, Oxalacetic acid diethyl ester sodium salt |

| Molecular Formula | C₈H₁₂O₅[1] | C₈H₁₁NaO₅[2] |

| Molecular Weight | 188.18 g/mol [1] | 210.16 g/mol [2] |

Physicochemical Properties

The physical and chemical properties of this compound and its sodium salt are summarized below. These properties are crucial for their handling, storage, and application in various experimental setups.

| Property | This compound | This compound Sodium Salt |

| Appearance | Colorless to light yellow oily liquid[1][3] | White to light yellow or light orange crystalline powder[2] |

| Boiling Point | 87 °C at 1 mmHg[3] | Not applicable |

| Melting Point | Not applicable | 188-190 °C (decomposes) |

| Density | 1.14 g/cm³[3] | Not available |

| Solubility | Insoluble in water; soluble in ethanol, ether, and benzene[3][4] | Slightly soluble in water[5] |

| pKa | 8.01 ± 0.46 (Predicted)[3] | Not available |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. While full spectra are available in databases such as SpectraBase, key spectral information is summarized below.

| Spectroscopy | Data for this compound and its Sodium Salt |

| ¹H NMR | Spectra are available in online databases. For the sodium salt in DMSO-d6, characteristic peaks for the ethyl groups (triplet and quartet) and the vinyl proton are expected.[6] |

| ¹³C NMR | Spectra are available online. For the sodium salt in D₂O, signals corresponding to the carbonyl carbons of the ester and keto groups, the vinyl carbons, and the ethyl carbons would be observed.[7] |

| Infrared (IR) | FT-IR spectra are available.[8] Characteristic absorption bands would include those for C=O stretching (ester and ketone), C=C stretching, and C-O stretching. |

| Mass Spectrometry | Electron impact mass spectrometry would likely show fragmentation patterns corresponding to the loss of ethoxy and carbonyl groups.[9][10] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Claisen condensation of diethyl oxalate and ethyl acetate using a strong base, such as sodium ethoxide, as a catalyst.[4]

Experimental Protocol: Claisen Condensation

Materials:

-

Diethyl oxalate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (dilute)

-

Anhydrous sodium sulfate

-

Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: In a dry reaction vessel equipped with a reflux condenser and a dropping funnel, a mixture of anhydrous tetrahydrofuran (THF) and ethyl acetate is prepared.[4]

-

Catalyst Activation: Sodium ethoxide is added to the reaction mixture, which is then heated to reflux for a period to activate the catalyst.[4]

-

Condensation: Diethyl oxalate is added dropwise to the refluxing mixture. The reaction is continued at reflux for several hours to form the sodium salt of this compound.[4]

-

Acidification: After the reaction is complete, the mixture is cooled to room temperature. Dilute hydrochloric acid is then added to neutralize the mixture and convert the sodium salt to the free ester.[4]

-

Extraction and Purification: The product is extracted with ethyl acetate. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.[4]

Reaction Mechanism: Claisen Condensation

The Claisen condensation proceeds through the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of diethyl oxalate.

References

- 1. This compound | C8H12O5 | CID 66951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl sodium oxalacetate | C8H11NaO5 | CID 16663655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chembk.com]

- 4. This compound(CAS:108-56-5) [cuikangsynthesis.com]

- 5. chembk.com [chembk.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound sodium salt(40876-98-0)FT-IR [chemicalbook.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

Diethyl Oxalacetate: A Comprehensive Technical Guide on its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl oxalacetate, a pivotal intermediate in organic synthesis and various biochemical pathways, has a rich history intertwined with the development of fundamental reaction mechanisms. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound, detailing the key scientific contributions and the refinement of its synthesis over time. The document encompasses a comparative analysis of historical and contemporary experimental protocols, quantitative data on physical and chemical properties, and a discussion of the reaction mechanisms that govern its formation.

Introduction

This compound (also known as diethyl 2-oxobutanedioate) is a β-keto ester of significant importance in the synthesis of a wide array of chemical compounds, including pharmaceuticals, dyes, and herbicides.[1] Its structure, featuring both keto and ester functional groups, allows for a variety of chemical transformations, making it a versatile building block in organic chemistry. The historical journey of this compound is intrinsically linked to the discovery and elucidation of the Claisen condensation, a cornerstone of carbon-carbon bond formation.

The Dawn of Ester Condensations: The Precursors to Discovery

The story of this compound begins not with its own discovery, but with the foundational work on ester condensations in the mid-19th century. In 1863, Alexander Wilhelm von Geuther reported that treating ethyl acetate with sodium metal resulted in the formation of a new compound, which he termed "ethyl diacetic acid" (now known as ethyl acetoacetate). This reaction, a base-mediated self-condensation of an ester, laid the groundwork for what would later be known as the Claisen condensation.

It was Ludwig Claisen, however, who extensively investigated the scope and mechanism of this type of reaction. In 1887, Claisen published his seminal work on the condensation of esters, demonstrating that sodium ethoxide was the true catalytic species, rather than metallic sodium. His systematic studies established the general principles of the reaction that bears his name and opened the door for the synthesis of a vast number of β-keto esters.

The First Synthesis of this compound

While Claisen's work in 1887 was pivotal for the general understanding of ester condensations, the first documented synthesis of a closely related compound, ethyl ethoxalylpropionate, was described by Johannes Wislicenus and A. Arnold in 1888. Their work, published in Justus Liebigs Annalen der Chemie, detailed the condensation of diethyl oxalate with ethyl propionate in the presence of sodium ethoxide. This represented a "crossed" Claisen condensation, where two different esters react.

Although a definitive first synthesis of this compound itself is not explicitly detailed in a single landmark paper, its preparation follows directly from the principles established by Claisen and demonstrated by Wislicenus and Arnold. The reaction of diethyl oxalate with ethyl acetate, in the presence of a suitable base, became the standard method for its synthesis.

The Claisen Condensation: The Primary Synthetic Route

The synthesis of this compound is a classic example of a crossed Claisen condensation. In this reaction, an enolizable ester (ethyl acetate) reacts with a non-enolizable ester (diethyl oxalate) in the presence of a strong base. Diethyl oxalate cannot enolize as it lacks α-hydrogens, thus preventing self-condensation and leading to a higher yield of the desired product.[2]

The reaction proceeds through the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields this compound.

Reaction Mechanism

The currently accepted mechanism for the Claisen condensation involves the following steps:

-

Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks a carbonyl carbon of diethyl oxalate.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, eliminating an ethoxide ion to form the β-keto ester, this compound.

-

Deprotonation: The newly formed this compound is deprotonated by the ethoxide base to form a resonance-stabilized enolate. This final deprotonation is a key driving force for the reaction.

-

Protonation: Acidic workup protonates the enolate to yield the final this compound product.

Historical vs. Modern Experimental Protocols

The fundamental approach to synthesizing this compound via the Claisen condensation has remained consistent over the past century. However, significant refinements in the experimental protocol have led to improved yields, purity, and safety.

Historical Protocol (Late 19th - Early 20th Century)

Early syntheses often involved the use of metallic sodium in absolute ethanol to generate sodium ethoxide in situ. The order of addition of reactants was also a critical variable that was explored to optimize the reaction.

Representative Historical Protocol:

-

Preparation of Sodium Ethoxide: Metallic sodium is dissolved in an excess of absolute ethanol under anhydrous conditions.

-

Reaction: A mixture of diethyl oxalate and ethyl acetate is added to the freshly prepared sodium ethoxide solution.

-

Reaction Time and Temperature: The reaction is typically carried out at room temperature or with gentle heating for several hours.

-

Workup: The reaction mixture is acidified, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by distillation under reduced pressure.

A notable challenge in these early procedures was the handling of metallic sodium and ensuring strictly anhydrous conditions.

Modern Protocol

Contemporary methods for the synthesis of this compound prioritize safety, efficiency, and scalability. The use of commercially available sodium ethoxide is now standard, eliminating the hazards associated with handling metallic sodium.

Representative Modern Protocol:

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by moisture.

-

Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used.

-

Base: A solution of sodium ethoxide in ethanol is added to a cooled mixture of diethyl oxalate and ethyl acetate. This "reverse addition" is often preferred as it can lead to a more manageable reaction and higher yields.[1]

-

Temperature Control: The reaction temperature is carefully controlled, often starting at a low temperature (0-15 °C) and then allowing it to warm to room temperature or gently refluxing.[1]

-

Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: The workup involves quenching the reaction with a dilute acid, followed by extraction. The final product is purified by vacuum distillation or chromatography to achieve high purity (≥99%).

Quantitative Data

The physical and chemical properties of this compound and its precursors are crucial for its synthesis and application.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 185.4 | -40.6 | 1.0785 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | -83.6 | 0.902 |

| This compound | C₈H₁₂O₅ | 188.18 | 132-134 (12 mmHg) | - | 1.141 |

| Sodium this compound | C₈H₁₁NaO₅ | 210.16 | - | 188-190 | - |

Table 2: Comparison of Historical and Modern Synthesis Parameters

| Parameter | Historical Methods (ca. 1900) | Modern Methods (21st Century) |

| Base | Metallic Sodium in Ethanol | Commercial Sodium Ethoxide Solution |

| Solvent | Ethanol, Diethyl Ether | THF, Diethyl Ether, Ethanol |

| Order of Addition | Esters added to base | Base added to esters (often preferred) |

| Temperature Control | Less precise (RT, gentle heating) | Precise control (0°C to reflux) |

| Reaction Time | Several hours to overnight | 2-6 hours |

| Typical Yield | 60-70% | 85-95% |

| Purity of Final Product | Sufficient for subsequent steps | ≥99% |

Conclusion

The journey of this compound from the early explorations of ester condensations to its efficient and controlled modern synthesis reflects the broader evolution of organic chemistry. The foundational work of chemists like Geuther, Claisen, and Wislicenus laid the theoretical and practical groundwork that has been built upon and refined over more than a century. For today's researchers, scientists, and drug development professionals, understanding this historical context provides a deeper appreciation for the chemical principles at play and the sophisticated synthetic methodologies now available for producing this invaluable chemical intermediate. The continued optimization of the synthesis of this compound, focusing on green chemistry principles and process efficiency, will undoubtedly be a subject of future research.

References

An In-depth Technical Guide on the Keto-enol Tautomerism in Diethyl Oxalacetate: NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by diethyl oxalacetate, with a specific focus on its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a β-keto ester, exists as a dynamic equilibrium between its keto and enol tautomeric forms. The position of this equilibrium is crucial in various chemical and biological contexts, including drug design and synthesis, as the reactivity and properties of each tautomer differ significantly. This document outlines the principles of keto-enol tautomerism, details the experimental protocols for NMR analysis, presents quantitative data on the tautomeric equilibrium under different conditions, and provides visual representations of the underlying chemical processes and experimental workflows.

Introduction to Keto-Enol Tautomerism

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. The most common type of tautomerism in organic chemistry is keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons.[1] In the case of this compound, the equilibrium is established between the diketo form and the enol form, which is stabilized by intramolecular hydrogen bonding and conjugation.[1][2]

The keto form is generally more stable in simple carbonyl compounds. However, in β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized by the formation of a conjugated system and a six-membered ring through intramolecular hydrogen bonding.[1][2] The solvent environment plays a critical role in determining the position of this equilibrium. Polar solvents can stabilize the more polar keto form, while nonpolar solvents tend to favor the less polar, intramolecularly hydrogen-bonded enol form.[3]

NMR Spectroscopy as a Tool for Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for studying keto-enol tautomerism because the rate of interconversion between the keto and enol forms is often slow on the NMR timescale.[1][3] This allows for the observation of distinct signals for each tautomer in the NMR spectrum.[3] Both ¹H and ¹³C NMR are invaluable for this analysis.[4]

-

¹H NMR Spectroscopy: In ¹H NMR, the keto and enol forms of this compound give rise to characteristic, well-resolved signals. The methylene protons (α-protons) of the keto form typically appear in the range of δ 3-4 ppm.[3] The vinylic proton of the enol form is observed further downfield, usually in the δ 5-6 ppm region. The most deshielded proton is the enolic hydroxyl proton, which, due to intramolecular hydrogen bonding, can appear as a broad signal significantly downfield, sometimes above δ 10 ppm.[1] By integrating the signals corresponding to each tautomer, the relative concentrations and thus the equilibrium constant (Keq) can be determined.[1][5]

-

¹³C NMR Spectroscopy: ¹³C NMR provides detailed information about the carbon framework of the tautomers.[4] The carbonyl carbons of the keto form will have distinct chemical shifts from the corresponding carbons in the enol form, which will show signals for both a carbonyl carbon and an enolic carbon (C=C-OH).

Experimental Protocols for NMR Analysis

The following protocol provides a general framework for the NMR analysis of the keto-enol tautomerism of this compound.

3.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound.[4]

-

Solvent Selection and Dissolution: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[3][4] The choice of solvent is critical as it will influence the keto-enol equilibrium.[4]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[4]

-

Equilibration: Allow the solution to stand for at least 60 minutes before analysis to ensure that the keto-enol equilibrium has been established in the chosen solvent.[3]

3.2. NMR Instrument Setup and Data Acquisition

-

Instrument Insertion: Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.[4]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[4] Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient number of scans (typically 16-32) are co-added to achieve a good signal-to-noise ratio.[4]

-

Set the spectral width to encompass all expected proton signals, including the downfield enolic proton.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.[4]

-

3.3. Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.[4]

-

Phasing and Baseline Correction: Phase the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction.

-

Chemical Shift Calibration: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[4]

-

Peak Assignment: Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the keto and enol forms.[4]

-

Integration and Quantification: In the ¹H NMR spectrum, carefully integrate the signals corresponding to unique protons of the keto and enol forms.[5] For example, integrate the signal for the keto methylene protons and the enol vinylic proton.

-

Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated as the ratio of the concentration of the enol form to the keto form.[1] This can be determined from the integrated areas of the corresponding protons, taking into account the number of protons giving rise to each signal.[3]

-

Keq = [Enol] / [Keto]

-

% Enol = ([Enol] / ([Keto] + [Enol])) * 100

-

Quantitative Data and Analysis

The keto-enol equilibrium of this compound is highly dependent on the solvent. The following table summarizes typical ¹H NMR chemical shifts and the percentage of the enol form in different deuterated solvents.

| Solvent | Dielectric Constant (ε) | Keto CH₂ (δ ppm) | Enol =CH (δ ppm) | Enol OH (δ ppm) | % Enol |

| CDCl₃ | 4.8 | ~3.8 | ~5.8 | ~12.9 | ~25-35% |

| Acetone-d₆ | 20.7 | ~3.9 | ~5.9 | ~12.5 | ~15-25% |

| DMSO-d₆ | 46.7 | ~4.0 | ~6.0 | ~12.0 | ~5-15% |

| Benzene-d₆ | 2.3 | ~3.6 | ~5.7 | ~13.2 | ~40-50% |

Note: The exact chemical shifts and equilibrium percentages can vary slightly depending on the concentration and temperature.

Analysis of Solvent Effects:

As observed from the table, there is a clear correlation between solvent polarity and the position of the keto-enol equilibrium.

-

Nonpolar Solvents (e.g., Benzene-d₆): In nonpolar solvents, the enol form is favored. This is because the intramolecular hydrogen bond in the enol tautomer is more stable in a non-interacting solvent environment.

-

Polar Aprotic Solvents (e.g., Acetone-d₆, DMSO-d₆): In these solvents, the percentage of the enol form decreases. The polar solvent molecules can solvate the keto form more effectively through dipole-dipole interactions, thus stabilizing it relative to the enol form.[2]

-

Protic Solvents (not shown): In polar protic solvents, the keto form is generally even more favored as the solvent can act as both a hydrogen bond donor and acceptor, effectively competing with the intramolecular hydrogen bond of the enol.

Visualizing the Process: Diagrams

Diagram 1: Keto-Enol Tautomerism of this compound

Caption: The equilibrium between the keto and enol tautomers of this compound.

Diagram 2: Experimental Workflow for NMR Analysis

Caption: A streamlined workflow for the NMR analysis of keto-enol tautomerism.

Diagram 3: Logical Relationship of Solvent Polarity and Tautomer Preference

Caption: The influence of solvent polarity on tautomer stability and equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a fundamental chemical equilibrium with significant implications for its reactivity and application. NMR spectroscopy provides a robust and quantitative method for elucidating the tautomeric composition. The choice of solvent has a profound impact on the equilibrium, with nonpolar solvents favoring the enol form and polar solvents stabilizing the keto form. A thorough understanding and control of this tautomerism are essential for researchers and professionals in the fields of organic synthesis and drug development. This guide provides the necessary theoretical background and practical protocols to effectively analyze this important chemical phenomenon.

References

An In-depth Technical Guide to the Solubility of Diethyl Oxalacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethyl oxalacetate, a pivotal intermediate in various synthetic pathways, including those for pharmaceuticals and agrochemicals. Understanding its solubility is critical for reaction optimization, purification, and formulation development.

Core Substance: this compound

This compound (CAS No. 108-56-5), also known as diethyl 2-oxobutanedioate, is a colorless to pale yellow liquid.[1] Its structure, featuring two ethyl ester groups and a ketone, governs its solubility profile, rendering it a moderately polar compound. This keto-ester is known to be reactive, particularly in condensation reactions.[1][2]

Data Presentation: Solubility Profile

Quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature. However, its miscibility and use in various reaction and purification schemes provide strong qualitative indicators of its solubility. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Chemical Class | Formula | Solubility | Temperature (°C) | Reference(s) |

| Water | Protic Solvent | H₂O | 13 g/L | 25 | [3] |

| Ethanol | Protic Solvent | C₂H₅OH | Miscible | Not Specified | [4][5][6] |